molecular formula C14H19NO4 B14354760 Acetohydroxamic acid, 2-(4-allyl-2-methoxyphenoxy)-N,O-dimethyl- CAS No. 92501-70-7

Acetohydroxamic acid, 2-(4-allyl-2-methoxyphenoxy)-N,O-dimethyl-

Cat. No.: B14354760
CAS No.: 92501-70-7
M. Wt: 265.30 g/mol
InChI Key: YYBAMNUFGFGDFW-UHFFFAOYSA-N
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Description

Acetohydroxamic acid, 2-(4-allyl-2-methoxyphenoxy)-N,O-dimethyl- is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an acetohydroxamic acid moiety linked to a 2-(4-allyl-2-methoxyphenoxy) group, with N,O-dimethyl substitutions. It is of interest due to its potential biological activities and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-allyl-2-methoxyphenoxy)acetohydrazide, a related compound, involves refluxing ethyl bromoacetate with eugenol in the presence of anhydrous potassium carbonate in dry dimethylformamide (DMF) at 80°C for 24 hours . This method can be adapted for the synthesis of acetohydroxamic acid, 2-(4-allyl-2-methoxyphenoxy)-N,O-dimethyl- by introducing appropriate reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Acetohydroxamic acid, 2-(4-allyl-2-methoxyphenoxy)-N,O-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydroxylamine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like DMF or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydroxylamine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

Acetohydroxamic acid, 2-(4-allyl-2-methoxyphenoxy)-N,O-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of acetohydroxamic acid, 2-(4-allyl-2-methoxyphenoxy)-N,O-dimethyl- involves its interaction with molecular targets such as enzymes. For example, it may inhibit monoamine oxidase by binding to the enzyme’s active site, thereby preventing the breakdown of neurotransmitters . This interaction can modulate various biochemical pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetohydroxamic acid, 2-(4-allyl-2-methoxyphenoxy)-N,O-dimethyl- is unique due to its specific substitutions and the presence of both acetohydroxamic acid and phenoxy groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

CAS No.

92501-70-7

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

N-methoxy-2-(2-methoxy-4-prop-2-enylphenoxy)-N-methylacetamide

InChI

InChI=1S/C14H19NO4/c1-5-6-11-7-8-12(13(9-11)17-3)19-10-14(16)15(2)18-4/h5,7-9H,1,6,10H2,2-4H3

InChI Key

YYBAMNUFGFGDFW-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)COC1=C(C=C(C=C1)CC=C)OC)OC

Origin of Product

United States

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